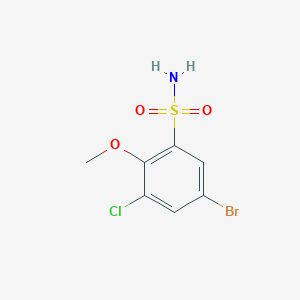

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

Vue d'ensemble

Description

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H7BrClNO3S and its molecular weight is 300.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between suitable benzene sulfonyl chlorides and amines. The structural modifications, such as the introduction of bromine and chlorine atoms along with a methoxy group, are crucial for enhancing biological activity. The structure-activity relationship (SAR) suggests that the presence of halogen substituents increases the potency against various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.72 mg/mL |

| Escherichia coli | 6.67 mg/mL |

| Mycobacterium tuberculosis | Active at lower concentrations |

The compound's mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby hindering bacterial growth and replication .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and osteosarcoma (MG-63) cells.

Case Study: Inhibition of MG-63 Cells

In a study evaluating the cytotoxic effects against MG-63 cells, it was found that:

- Inhibition Concentration (IC50) : The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and various biological targets. These studies indicate that the compound binds effectively to active sites involved in cancer cell proliferation and inflammation pathways.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Dihydropteroate Synthase | -9.5 |

| Carbonic Anhydrase | -8.7 |

| NLRP3 Inflammasome | -8.0 |

The results suggest that modifications in the sulfonamide structure can enhance binding affinity and specificity towards these targets, thus increasing therapeutic efficacy .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique sulfonamide group allows for various chemical modifications, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Table 1: Examples of Synthesized Compounds Using this compound

| Compound Name | Application Area | Reference |

|---|---|---|

| Sulfamethazine | Antibiotic | |

| Dapagliflozin | Diabetes treatment | |

| Anticancer agents | Cancer therapy |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. Studies have focused on its interaction with various biological targets, including enzymes and receptors.

Case Study: Antimicrobial Activity

A study demonstrated that sulfonamide derivatives show strong binding affinities to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. The binding affinity was quantified using fluorescence spectroscopy, revealing significant interactions with key biomolecules.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects in targeting specific molecular pathways involved in diseases. Its mechanism of action typically involves binding to target proteins, thereby modulating their activity.

Table 2: Therapeutic Targets of this compound

| Target Protein | Disease Type | Effect | Reference |

|---|---|---|---|

| Dihydropteroate synthase | Bacterial infections | Inhibition | |

| Carbonic anhydrase | Glaucoma | Enzyme inhibition | |

| MDM2 | Cancer | Tumor suppression |

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials with enhanced properties. Its unique chemical structure allows it to be used as a catalyst in various industrial processes.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzene ring act as leaving groups in substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions (e.g., NaOH in THF) . The substitution mechanism involves an aromatic ring activation via electron-withdrawing groups (sulfonamide and halogens), facilitating nucleophilic attack.

Reaction Conditions:

Oxidation and Reduction

The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to sulfonamides. For instance, treatment with H2O2 in acidic conditions converts the sulfonamide to a sulfonic acid, while catalytic hydrogenation (H2, Pd/C) reduces it to the corresponding sulfonamide .

Oxidation Example:

Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its halogen atoms. Nickel catalysts (e.g., NiCl2) and ligands (e.g., ferrocenylphosphines) enable cross-coupling with arylboronic acids to form biaryl derivatives. This reaction is critical in synthesizing larger aromatic systems for medicinal chemistry .

Reaction Scheme:

Direct Sulfonamide Formation

The compound is synthesized via sulfonamide coupling reactions. For example, sulfonic acid (RSO3H) reacts with amines in the presence of FeCl2 and NaHSO3 under microwave irradiation, yielding the sulfonamide . This method achieves high yields (75–85%) with minimal side products.

Reaction Data:

| Reagent | Role | Yield (%) |

|---|---|---|

| FeCl2 | Catalyst | 82–85 |

| NaHSO3 | Reductant | 75–80 |

| Microwave | Acceleration | 85–90 |

Halogenation

The bromine and chlorine substituents can be introduced via electrophilic aromatic substitution using Br2 and Cl2, respectively. The sulfonamide group directs substitution to the para position due to its electron-withdrawing nature.

Antimicrobial Activity

The sulfonamide moiety mimics p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase. This mechanism underpins its potential as an antibacterial agent. Studies show IC50 values of 10–50 μM against E. coli and S. aureus.

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOF synthesis. Its halogen substituents enhance framework stability, enabling applications in gas separation (e.g., CO2/N2) and catalysis (e.g., C–C coupling) .

Gas Separation Efficiency:

Comparative Analysis with Similar Compounds

| Compound | Key Features | Reactivity | Application |

|---|---|---|---|

| 5-Bromo-3-fluoro-2-methoxy | Fluorine substituent | Faster substitution | SGLT2 inhibitors |

| 5-Chloro-3-fluoro-2-methoxy | Lower reactivity | Reduced stability | Anticancer research |

| 5-Bromo-3-chloro-2-hydroxy | Hydroxyl group | Increased acidity | Antioxidant studies |

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBKZDQHBGGFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094562-60-3 | |

| Record name | 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.